molecular formula C14H14O4 B600216 Arnottinin CAS No. 53004-79-8

Arnottinin

Cat. No.: B600216
CAS No.: 53004-79-8
M. Wt: 246.26
Attention: For research use only. Not for human or veterinary use.
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Description

Arnottinin is a naturally occurring organic compound first isolated from the ethyl acetate extract of Micromelum falcatum (Rutaceae family) alongside nine other compounds, including micropubescin and scopoletin . Structurally, it has been identified as a coumarin derivative with the molecular formula C₁₄H₁₄O₄ and a molecular ion [M+H]⁺ of 247 . Its isolation involved chromatographic techniques such as silica gel column chromatography, Sephadex LH-20, and HPLC, with structural elucidation via NMR and MS spectroscopy . Despite its identification in multiple plant sources, detailed studies on its biological activity remain sparse.

Properties

CAS No.

53004-79-8

Molecular Formula

C14H14O4

Molecular Weight

246.26

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Arnottinin belongs to the coumarin/furanocoumarin family, sharing biosynthetic pathways and structural motifs with compounds like xanthotoxin, bergaptol, and scopoletin. Below is a comparative analysis:

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Molecular Formula Molecular Weight (g/mol) Source Biological Activity Structural Features Analytical Methods Used
This compound C₁₄H₁₄O₄ 246.26 Micromelum falcatum, Ammi majus Not fully characterized (limited data) Coumarin derivative, potential isomerism NMR, MS, UPLC-MS
Xanthotoxin C₁₂H₈O₄ 216.19 Ammi majus, Psoralea spp. Photochemotherapy (psoriasis, vitiligo) Linear furanocoumarin HPLC, UPLC-MS
Scopoletin C₁₀H₈O₄ 192.17 Artemisia, Nicotiana spp. Antioxidant, anti-inflammatory, antifungal Simple coumarin with methoxy group GC-MS, NMR
Phloretin C₁₅H₁₄O₅ 274.27 Apple peels, Lithocarpus spp. Antioxidant, anti-diabetic, inhibits glucose transport Dihydrochalcone backbone LC-MS, NMR
Bergaptol C₁₁H₆O₄ 202.17 Citrus, Ammi majus Precursor to bergapten (psoralen derivative) Angular furanocoumarin UPLC-MS, HPLC

Key Findings from Comparative Studies

Structural Differentiation: this compound’s molecular formula (C₁₄H₁₄O₄) distinguishes it from smaller coumarins like scopoletin (C₁₀H₈O₄) and furanocoumarins like xanthotoxin (C₁₂H₈O₄). The presence of additional methyl or side-chain groups may contribute to its isomerism, as seen in (Iso)this compound . Fragmentation patterns in MS² analysis highlight distinct pathways: this compound ([M+H]⁺ 247) fragments into ions at m/z 246, 228, and 175, whereas xanthotoxin ([M+H]⁺ 217) produces fragments at m/z 202 and 189 .

Biological Activity: Unlike xanthotoxin and bergaptol, which are well-documented in phototherapy and dermatology, this compound’s applications remain unexplored .

Analytical Challenges: this compound’s identification in Ammi majus required UPLC-MS, emphasizing the need for high-resolution techniques to differentiate it from isomers . In contrast, simpler coumarins like scopoletin can be characterized via GC-MS .

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